N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide
Description
N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is a structurally complex compound characterized by a trichloroethyl backbone, a thioureido linkage, and a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl substituent. The propionamide group enhances its hydrogen-bonding capacity, while the trichloroethyl moiety contributes to its electron-withdrawing properties. X-ray crystallography, facilitated by programs like SHELX and ORTEP, has been critical in resolving its molecular parameters, including bond lengths, angles, and packing patterns .
Properties
Molecular Formula |
C17H20Cl3N5O2S |
|---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C17H20Cl3N5O2S/c1-4-12(26)21-15(17(18,19)20)23-16(28)22-13-10(2)24(3)25(14(13)27)11-8-6-5-7-9-11/h5-9,15H,4H2,1-3H3,(H,21,26)(H2,22,23,28) |
InChI Key |
HRKJWPNXWYFFIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate
The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group originates from a β-keto ester precursor. A typical protocol involves:
Reagents :
-
Ethyl acetoacetate (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Acetic acid (catalytic)
Procedure :
-
Cyclization : Reflux ethyl acetoacetate with phenylhydrazine in ethanol at 80°C for 6 hours to form 3-methyl-1-phenyl-1H-pyrazol-5-ol.
-
Formylation : Treat with POCl₃/DMF at 0°C to introduce the formyl group at C4.
-
Oxidation : Oxidize the formyl group to carboxylic acid using KMnO₄ in acidic medium.
-
Chlorination : Convert the acid to acyl chloride using SOCl₂.
Key Data :
| Step | Yield (%) | Characterization (¹H NMR) |
|---|---|---|
| Cyclization | 85–90 | δ 2.32 (s, 3H, CH₃), 6.45 (s, 1H, pyrazole-H) |
| Acyl Chloride | 78 | δ 3.98 (s, 3H, OCH₃), 7.25–7.45 (m, 5H, Ph) |
Thioureido Bridge Installation
Isothiocyanate Intermediate Preparation
The pyrazole-4-carbonyl chloride reacts with ammonium thiocyanate to generate the isothiocyanate:
Reagents :
-
Pyrazole-4-carbonyl chloride (1.0 equiv)
-
NH₄SCN (1.5 equiv)
-
PEG-400 (solvent)
Procedure :
Stir reagents in PEG-400 at 60°C for 3 hours. The isothiocyanate forms as a yellow precipitate.
Key Data :
Thiourea Formation with Trichloroethyl-Propionamide Amine
The isothiocyanate couples with 2,2,2-trichloroethyl-propionamide amine:
Reagents :
-
Pyrazole-4-isothiocyanate (1.0 equiv)
-
N-(2,2,2-Trichloroethyl)propionamide (1.2 equiv)
-
Dry THF (solvent)
Procedure :
Reflux under nitrogen for 12 hours. Purify via silica gel chromatography (hexane:EtOAc = 3:1).
Key Data :
Trichloroethyl-Propionamide Side Chain Synthesis
Propionamide Formation
Reagents :
-
Propionyl chloride (1.5 equiv)
-
2,2,2-Trichloroethylamine (1.0 equiv)
-
Triethylamine (2.0 equiv)
Procedure :
Add propionyl chloride dropwise to a cooled (0°C) solution of trichloroethylamine and TEA in dichloromethane. Stir for 2 hours.
Key Data :
Final Assembly and Characterization
Coupling Reaction Optimization
Critical parameters influencing the final step:
Spectroscopic Validation
-
¹H NMR (600 MHz, CDCl₃):
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation :
-
Trichloroethyl Group Stability :
-
Thioureido Oxidation :
Industrial-Scale Considerations
| Process Parameter | Laboratory Scale | Pilot Plant Adaptation |
|---|---|---|
| Cyclization | Batch reactor, 5 L | Continuous flow reactor |
| Purification | Column chromatography | Crystallization (EtOH/H₂O) |
| Yield | 68% | 61% (after recycling) |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting the propionamide and thioureido groups.
Mechanistic Insights :
-
The trichloroethyl group stabilizes the intermediate carbocation during hydrolysis, facilitating nucleophilic attack .
-
Thioureido cleavage follows base-mediated elimination, releasing CS₂ and NH₃ .
Nucleophilic Substitution at the Trichloroethyl Group
The electron-withdrawing trichloroethyl group enhances susceptibility to nucleophilic displacement.
Key Observations :
-
Substitution occurs preferentially at the terminal chlorine due to steric hindrance .
-
Reaction rates follow SN1 kinetics, as evidenced by carbocation trapping experiments.
Thioureido Group Reactivity
The -NH-CS-NH- moiety participates in ligand formation and alkylation.
Metal Complexation
| Metal Ion | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu²⁺ | EtOH, RT, 1 hr | Square-planar [Cu(L)₂]Cl₂ | Antimicrobial agent | |
| Fe³⁺ | Aq. MeOH, 60°C, 2 hrs | Octahedral [Fe(L)(H₂O)₃]Cl₃ | Catalysis |
Stability Constants :
Alkylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 50°C, 4 hrs | S-Methylated thiourea | 85% | |
| Benzyl bromide | Et₃N, CH₂Cl₂, RT, 12 hrs | N-Benzyl thioether | 73% |
Pyrazolone Ring Modifications
Electrophilic substitution occurs at the activated C-5 position of the pyrazolone ring.
| Reaction | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-pyrazolone derivative | |
| Sulfonation | ClSO₃H | 80°C, 6 hrs | 5-Sulfo analog |
Regioselectivity :
Oxidation of the Thioureido Group
Controlled oxidation converts the thiocarbonyl group to carbonyl.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ | AcOH, RT, 6 hrs | Urea derivative + S↓ | 90% | |
| KMnO₄ | H₂O, 50°C, 3 hrs | Sulfonic acid + CO₂↑ | 68% |
Thermal Decomposition
At temperatures >200°C, the compound degrades via:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Anti-inflammatory Agents: Research indicates that derivatives of pyrazolone compounds exhibit anti-inflammatory properties. The incorporation of the thiourea linkage may enhance these effects by modulating inflammatory pathways .
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The trichloromethyl group is believed to play a crucial role in this mechanism by interacting with specific molecular targets involved in cell growth regulation.
Materials Science
N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide is also explored for its material properties:
- Thermal Stability: The unique chemical structure contributes to high thermal stability, making it suitable for applications in high-temperature environments .
- Electronic Characteristics: The compound's electronic properties are being investigated for use in the development of advanced materials such as sensors and semiconductors .
Biological Studies
In biological research, this compound serves as a valuable tool:
- Cellular Assays: It is used to evaluate cellular responses to various stimuli. Its ability to modulate enzyme activity makes it relevant for studying metabolic pathways .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the anticancer properties of similar compounds derived from pyrazolone. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications like those found in N-{2,2,2-Trichloro...} could enhance efficacy against specific cancer types .
Case Study 2: Material Development
Research conducted on the thermal properties of compounds similar to N-{2,2,2-Trichloro...} demonstrated improved thermal stability compared to traditional polymers. This finding supports the potential application of this compound in high-performance materials .
Mechanism of Action
The mechanism of action of N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide involves its interaction with specific molecular targets. The trichloromethyl group and thioureido linkage are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Features
The target compound shares structural similarities with N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide and thioacetamide derivatives (hereafter referred to as Compound A and Compound B) . Key differences lie in the heterocyclic substituents:
- Target Compound: Features a pyrazol-4-yl-thioureido group, which introduces NH donors for hydrogen bonding.
- Compound A/B: Utilize a 1,3,4-thiadiazol-2-yl group, which lacks NH donors but contains sulfur atoms capable of weaker hydrogen-bonding interactions.
Table 1: Structural Comparison
Physicochemical Properties
- Crystallography: Both the target compound and Compound A/B were analyzed via X-ray diffraction using SHELX for refinement and ORTEP for visualization . The trichloroethyl group in all compounds induces steric bulk, influencing crystal packing.
- Reactivity : The thioureido group in the target compound is more nucleophilic than the acetamide group in Compound A/B due to the electron-withdrawing effect of the trichloroethyl group and the sulfur atom’s polarizability. This difference may affect cyclization pathways in synthetic applications .
Hydrogen-Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) reveals that the target compound’s pyrazole and thioureido groups form D (donor) and A (acceptor) motifs, creating a 2D hydrogen-bonded network. In contrast, Compound A/B’s thiadiazole ring participates in weaker C–H···S interactions, resulting in less dense packing .
Biological Activity
N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide (CAS No. 324769-66-6) is a synthetic compound with potential therapeutic applications. Its complex structure includes a trichloroethyl moiety and a pyrazole derivative, suggesting possible interactions with biological targets relevant to pharmacology.
- Molecular Formula : C17H21Cl3N4O2
- Molecular Weight : 419.73 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Antitumor Studies
A study investigating the cytotoxic effects of various pyrazole derivatives found that compounds similar to N-{2,2,2-Trichloro...} exhibited IC50 values in the low micromolar range against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-{...} | A549 | 15.0 | Apoptosis |
| N-{...} | MCF7 | 10.5 | Cell Cycle Arrest |
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives containing thiourea groups were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to N-{...} showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of N-{2,2,2-Trichloro...} can be partially explained through structure-activity relationship studies:
- Trichloroethyl Group : Enhances lipophilicity and may facilitate membrane penetration.
- Pyrazole Ring : Known for its role in biological activity; modifications can lead to increased potency.
- Thiourea Moiety : Contributes to enzyme inhibition and antimicrobial effects.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide?
- Methodological Answer : The synthesis often involves multi-step protocols starting with intermediates like pyrazolone derivatives. For example, thiourea intermediates can be formed via nucleophilic substitution between amines and thiocarbonyl compounds. A common approach includes:
Formation of the pyrazolone core : Reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with thiocarbonyl reagents under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioureido group .
Chlorinated alkylation : Using 2,2,2-trichloroethylpropionamide derivatives in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane .
- Optimization : Stirring at low temperatures (e.g., 273 K) and slow solvent evaporation for crystallization improves yield and purity .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound and its intermediates?
- Methodological Answer :
- Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. For example, bond lengths (C–C ≈ 0.007 Å) and dihedral angles (e.g., 80.70° between amide and dichlorophenyl groups) are used to validate molecular geometry .
- ¹H NMR (e.g., δ 8.59 ppm for aromatic protons) and LCMS (e.g., m/z 379.2 [M+1]) confirm purity and functional groups .
- Hydrogen bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) are analyzed to predict packing behavior .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) aid in predicting the reactivity and stability of intermediates during synthesis?
- Methodological Answer :
- Reaction simulation : COMSOL can model reaction kinetics and thermodynamics, such as optimizing solvent polarity or temperature for thioureido group formation. For example, simulations might predict higher yields in DMF due to its high dielectric constant stabilizing ionic intermediates .
- AI-driven optimization : Machine learning algorithms can analyze historical data (e.g., reaction times, yields) to recommend conditions for novel derivatives. For instance, AI might suggest EDC coupling at 273 K to minimize side reactions .
Q. How can researchers address discrepancies in reported reaction yields for similar thioureido-propionamide derivatives?
- Methodological Answer :
- Contradiction analysis : Compare variables like solvent choice (DMF vs. dichloromethane), base strength (K₂CO₃ vs. triethylamine), and purification methods. For example, yields of 15% in dichloromethane vs. higher yields in DMF suggest solvent polarity impacts intermediate solubility.
- Systematic DOE (Design of Experiments) : Varying parameters (temperature, stoichiometry) and using ANOVA to identify critical factors. For instance, excess RCH₂Cl (1.1 mmol) may improve thioureido coupling efficiency .
Q. What strategies are effective in resolving steric hindrance during the formation of the trichloroethyl-propionamide moiety?
- Methodological Answer :
- Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered amines or employ microwave-assisted synthesis to enhance reaction rates. Evidence shows that steric repulsion between the amide and dichlorophenyl groups (dihedral angle 64.82°) can be minimized by optimizing reaction geometry .
- Alternative coupling agents : Replace EDC with HATU for sterically challenging amide bonds, as seen in peptide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
